molecular formula C11H15FO3S B12443441 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate

2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate

Cat. No.: B12443441
M. Wt: 246.30 g/mol
InChI Key: YRDFQJABFZKIBU-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a fluoro and methyl group on the propyl chain, as well as a methyl group on the benzene ring. This compound is of interest in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate typically involves the reaction of 2-fluoro-2-methylpropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Fluoro-2-methylpropanol+4-Methylbenzenesulfonyl chloride2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate+HCl\text{2-Fluoro-2-methylpropanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-2-methylpropanol+4-Methylbenzenesulfonyl chloride→2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2-fluoro-2-methylpropanol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Examples include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Acidic or basic catalysts can be used to facilitate hydrolysis.

Major Products Formed:

    From Substitution: Depending on the nucleophile, products can include various substituted propyl derivatives.

    From Hydrolysis: The primary products are 2-fluoro-2-methylpropanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    2-Fluoro-2-methylpropyl benzenesulfonate: Lacks the methyl group on the benzene ring.

    2-Fluoro-2-methylpropyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzene ring.

    2-Fluoro-2-methylpropyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group on the benzene ring.

Uniqueness: 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is unique due to the presence of both a fluoro and methyl group on the propyl chain, as well as a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H15FO3S

Molecular Weight

246.30 g/mol

IUPAC Name

(2-fluoro-2-methylpropyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C11H15FO3S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7H,8H2,1-3H3

InChI Key

YRDFQJABFZKIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)F

Origin of Product

United States

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